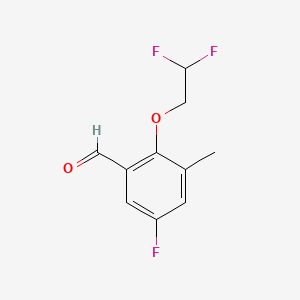
(2-(Cyclohexylmethoxy)-5-fluoro-3-methylphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Cyclohexylmethoxy)-5-fluoro-3-methylphenyl)methanamine is an organic compound that features a cyclohexylmethoxy group, a fluorine atom, and a methyl group attached to a phenyl ring, with a methanamine group as the functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclohexylmethoxy)-5-fluoro-3-methylphenyl)methanamine typically involves multiple steps:
Formation of the Cyclohexylmethoxy Group: This can be achieved by reacting cyclohexylmethanol with a suitable halogenating agent to form cyclohexylmethyl halide, followed by nucleophilic substitution with a phenol derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Methylation of the Phenyl Ring: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: The phenyl ring can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid) are commonly employed.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Aplicaciones Científicas De Investigación
(2-(Cyclohexylmethoxy)-5-fluoro-3-methylphenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-(Cyclohexylmethoxy)-5-fluoro-3-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- (2-(Cyclohexylmethoxy)-4-fluoro-3-methylphenyl)methanamine
- (2-(Cyclohexylmethoxy)-5-chloro-3-methylphenyl)methanamine
- (2-(Cyclohexylmethoxy)-5-fluoro-4-methylphenyl)methanamine
Uniqueness
(2-(Cyclohexylmethoxy)-5-fluoro-3-methylphenyl)methanamine is unique due to the specific positioning of the cyclohexylmethoxy, fluorine, and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the fluorine atom, in particular, can enhance its metabolic stability and binding affinity to molecular targets.
Propiedades
IUPAC Name |
[2-(cyclohexylmethoxy)-5-fluoro-3-methylphenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO/c1-11-7-14(16)8-13(9-17)15(11)18-10-12-5-3-2-4-6-12/h7-8,12H,2-6,9-10,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEHCBLUIAZKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2CCCCC2)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














